Zinc Carbonate Hydroxide dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

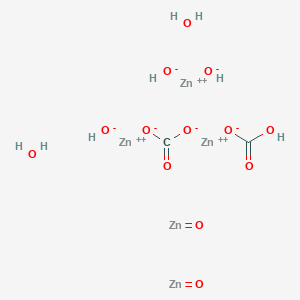

Zinc Carbonate Hydroxide Dihydrate, with the chemical formula Zn5(CO3)2(OH)6·2H2O, is a compound that combines zinc, carbonate, and hydroxide ions. It is often found in nature as the mineral hydrozincite. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc Carbonate Hydroxide Dihydrate can be synthesized through several methods. One common laboratory method involves the hydrothermal treatment of an aqueous solution of zinc acetate dihydrate (Zn(CH3COO)2·2H2O) and urea (NH2CONH2) at 120°C . This process results in the formation of nanoparticles with a size range of 20-40 nm.

Industrial Production Methods: In industrial settings, this compound is often produced by the co-precipitation method. This involves dissolving zinc nitrate hexahydrate (Zn(NO3)2·6H2O) in deionized water and then adding a precipitating agent such as sodium carbonate or ammonium bicarbonate . The resulting precipitate is then filtered, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Zinc Carbonate Hydroxide Dihydrate undergoes various chemical reactions, including decomposition, oxidation, and substitution. For instance, it decomposes upon heating to form zinc oxide (ZnO) and carbon dioxide (CO2) at temperatures between 180°C and 350°C .

Common Reagents and Conditions:

Decomposition: Heating the compound results in the formation of zinc oxide and carbon dioxide.

Reaction with Acids: this compound reacts with hydrochloric acid (HCl) to produce zinc chloride (ZnCl2), water (H2O), and carbon dioxide (CO2).

Major Products Formed:

Zinc Oxide (ZnO): Formed through thermal decomposition.

Zinc Chloride (ZnCl2): Formed through reaction with hydrochloric acid.

Scientific Research Applications

Zinc Carbonate Hydroxide Dihydrate has a wide range of applications in scientific research:

Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

Medicine: Explored for its use in pharmaceuticals as a mild astringent and antiseptic.

Industry: Utilized in the production of pigments, rubber, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which Zinc Carbonate Hydroxide Dihydrate exerts its effects is primarily through its decomposition to zinc oxide. Zinc oxide, in turn, interacts with various molecular targets and pathways. For example, zinc oxide nanoparticles can generate reactive oxygen species (ROS) that have antimicrobial properties . Additionally, zinc ions released from the compound can interact with cellular components, affecting enzyme activity and cellular metabolism .

Comparison with Similar Compounds

Zinc Carbonate Hydroxide Dihydrate can be compared with other zinc-based compounds such as:

Zinc Oxide (ZnO): Known for its wide range of applications in electronics, optics, and as an antimicrobial agent.

Zinc Hydroxide (Zn(OH)2): Used in similar applications but has different solubility and reactivity properties.

Zinc Nitrate (Zn(NO3)2): Commonly used in the synthesis of other zinc compounds and as a catalyst.

Uniqueness: this compound is unique due to its combination of carbonate and hydroxide ions, which confer specific reactivity and stability properties. Its ability to decompose into zinc oxide makes it a valuable precursor in various industrial and research applications .

Properties

Molecular Formula |

C2H8O13Zn5 |

|---|---|

Molecular Weight |

567.0 g/mol |

IUPAC Name |

trizinc;hydrogen carbonate;oxozinc;carbonate;trihydroxide;dihydrate |

InChI |

InChI=1S/2CH2O3.5H2O.2O.5Zn/c2*2-1(3)4;;;;;;;;;;;;/h2*(H2,2,3,4);5*1H2;;;;;;;/q;;;;;;;;;;;3*+2/p-6 |

InChI Key |

YLOBXDYHBIQOJO-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)(O)[O-].C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].O=[Zn].O=[Zn].[Zn+2].[Zn+2].[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Diazaspiro[4.5]decan-7-one](/img/structure/B12986187.png)

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12986211.png)